1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine-derived amine salt featuring a benzodioxole substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies . While exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₄H₁₈N₂O₂·HCl, with a molecular weight of 282.77 g/mol (calculated).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-12-4-6-16(7-5-12)9-11-2-3-13-14(8-11)18-10-17-13;/h2-3,8,12,15H,4-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITONEDRXLMRGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-64-6 | |
| Record name | 4-Piperidinamine, 1-(1,3-benzodioxol-5-ylmethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride (CAS No. 1417793-64-6) is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzo[d][1,3]dioxole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the central nervous system.
The molecular formula of this compound is , with a molecular weight of approximately 284.78 g/mol. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in drug formulation and development .
Neuropharmacological Effects
Preliminary studies indicate that this compound may act as a ligand for various neurotransmitter receptors, including dopamine and serotonin receptors. These receptors play crucial roles in modulating mood and behavior, suggesting that this compound could have antidepressant or anxiolytic properties .
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. However, the modulation of neurotransmitter systems suggests that it may influence synaptic transmission and neuronal excitability. Further studies involving binding affinity assays and functional assays are necessary to clarify its pharmacodynamics .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Anticonvulsant Properties : Research on piperazine derivatives has shown significant anticonvulsant activity in vivo. For instance, a study evaluated a related piperazine derivative and found promising results in animal models .
- Antidepressant Effects : Other structural analogs have demonstrated antidepressant effects in preclinical models, indicating that modifications to the piperidine or benzo[d][1,3]dioxole moieties can enhance neuroactive properties .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other similar compounds is provided below:
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| This compound | 1417793-64-6 | Piperidine ring with benzo[d][1,3]dioxole | Potential neuroactive properties |
| N-Methylpiperidin-4-amine | 1417793-97-5 | Simple piperidine structure | Lacks aromatic substitution |
| 1-benzyl-N-methylpiperidin-4-amine | 4136128 | Benzyl group instead of dioxole | Different receptor interaction profile |
The unique presence of the benzo[d][1,3]dioxole moiety in the target compound is believed to enhance receptor selectivity and biological activity compared to other piperidine derivatives.
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride may act as a ligand for dopamine and serotonin receptors, which are critical in regulating mood and cognitive functions. Its interaction with these neurotransmitter systems suggests potential applications in treating mood disorders such as depression and anxiety disorders.
Key Findings:
- Dopamine Receptor Modulation : The compound shows promise in enhancing dopamine signaling pathways, which could be beneficial for conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : Initial data suggest that it may influence serotonin pathways, potentially aiding in the treatment of depression and anxiety.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yield and purity. Understanding its mechanism of action at the molecular level is crucial for elucidating its therapeutic potential.
A study examining the neuroprotective effects of similar compounds indicated that those interacting with dopamine receptors could mitigate neurodegenerative processes. Future studies on this compound may reveal similar protective properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxol-Containing Amines
Compound A: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine
- Structure: Combines a benzodioxole group with a thienopyrimidine core and a bromophenyl substituent.
- Molecular Weight : 440.32 g/mol (vs. 282.77 g/mol for the target compound).
- Synthesis : Achieved via nucleophilic substitution in dimethylformamide (DMF) with 79% yield, suggesting higher synthetic efficiency compared to the target compound’s multi-step synthesis involving TCTAZ and triethylamine .
Compound B : N2,N4,N6-Tris(benzo[d][1,3]dioxol-5-ylmethyl)-N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine (3e-Me)
- Structure : A triazine core with three benzodioxole-methyl-methylamine arms.
- Synthesis : Uses the target compound’s precursor (1-(benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride) in a triazine coupling reaction. This highlights the target’s utility as a building block for larger heterocyclic systems .
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Piperidine-amine | Thienopyrimidine | Triazine |
| Key Substituent | Benzodioxole-methyl | Bromophenyl | Tris(benzodioxole) |
| Molecular Weight (g/mol) | 282.77 | 440.32 | 618.72 |
| Synthesis Yield | Not reported | 79% | Not reported |
Piperidine-Amines with Aromatic Substituents
Compound C: 1-[4-(Dimethylamino)benzyl]piperidin-4-amine Dihydrochloride
- Structure: Features a dimethylaminobenzyl group instead of benzodioxole.
Compound D: 4-Amino-1-(4-methoxyphenethyl)piperidine Dihydrochloride
- Structure : Methoxyphenethyl substituent introduces a polar methoxy group.
- Safety : Classified under GHS guidelines with stringent handling requirements, suggesting similar precautions for hydrochloride salts like the target compound .
| Parameter | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Aromatic Group | Benzodioxole | Dimethylaminobenzyl | Methoxyphenethyl |
| Salt Form | Hydrochloride | Dihydrochloride | Dihydrochloride |
| Potential Applications | CNS modulation | Receptor binding | Neuropharmacology |
Benzamide Derivatives with Piperidine Moieties
Compound E : Benzamide, 5-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-hydroxy-2-methoxy-, Hydrochloride
- Structure : Benzamide core with pyrrolidine and chloro-methoxy groups.
- Key Difference : The benzamide scaffold diverges significantly from the target’s piperidine-amine structure but retains a focus on CNS targets due to the pyrrolidine moiety .
Q & A
Basic: What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride, and how can yield optimization be achieved?
Methodological Answer:
The synthesis of piperidinyl-amine derivatives typically involves reductive amination or nucleophilic substitution. For example, similar compounds (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) are synthesized via benzylation of a piperidine precursor followed by nitro-group reduction . To optimize yields:
- Step 1: Use a Boc-protected piperidin-4-amine to prevent side reactions during benzylation.
- Step 2: Employ Pd/C or NaBH₄ for selective reduction of nitro or imine intermediates .
- Step 3: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ for deprotonation) to improve reaction efficiency.
- Step 4: Monitor purity via HPLC or TLC (as described for related benzamide derivatives) to isolate the hydrochloride salt .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Key techniques include:
- HPLC with UV detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for retention time consistency, as validated for structurally related piperidine derivatives .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~308.20 g/mol for similar compounds) via ESI-MS .
- ¹H/¹³C NMR : Identify characteristic signals (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride formation .
Basic: What safety precautions are advised for handling this compound in laboratory settings?
Methodological Answer:
While specific safety data for this compound is unavailable, analogous piperidinyl-amine hydrochlorides (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) require:
- PPE : Nitrile gloves, lab coat, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electron distribution at the benzodioxole and piperidine moieties, identifying sites for electrophilic/nucleophilic modification .
- Molecular Docking : Screen derivatives against target receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina to prioritize synthesis .
- Reaction Path Search : Apply ICReDD’s workflow to simulate intermediates and transition states, reducing trial-and-error in optimizing reaction conditions .
Advanced: How can contradictory data in receptor binding assays be systematically addressed?
Methodological Answer:
Contradictions may arise from assay conditions or substituent effects. For example:
- Variable 1 : Buffer pH (e.g., ammonium acetate vs. phosphate) can alter protonation states of amine groups, affecting binding affinity. Standardize to pH 7.4 .
- Variable 2 : Substituent polarity (e.g., nitro vs. methoxy groups on the benzodioxole ring) impacts lipophilicity. Use Hansch analysis to correlate logP values with activity .
- Control : Include reference compounds (e.g., known receptor antagonists) in each assay batch to normalize inter-experimental variability .
Advanced: What strategies are effective in elucidating the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to assess cytochrome P450 involvement .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., hydroxylation at the piperidine ring) .
- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to enhance stability, as seen in related agrochemical derivatives .
Advanced: How can reaction engineering improve scalability for gram-scale synthesis?
Methodological Answer:
- Flow Chemistry : Utilize continuous-flow reactors to control exothermic steps (e.g., benzylation) and reduce side products .
- Membrane Separation : Apply nanofiltration to isolate the hydrochloride salt from reaction mixtures, improving purity >95% .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
